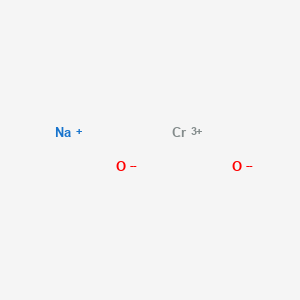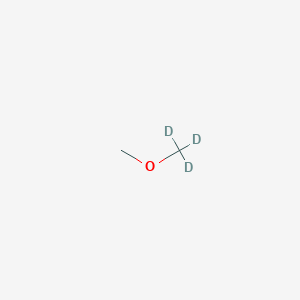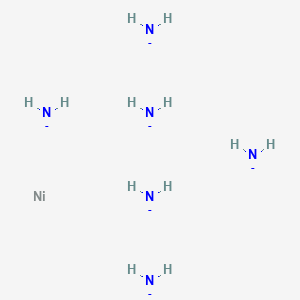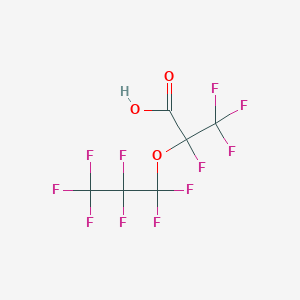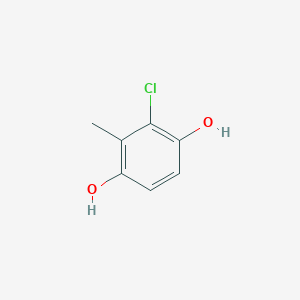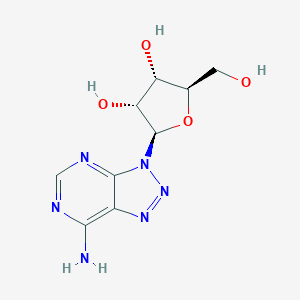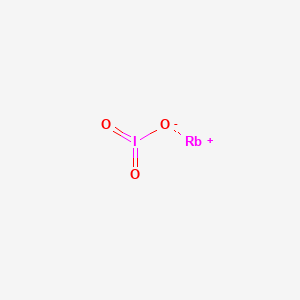
碘酸铷
描述
Rubidium iodate is an inorganic compound with the chemical formula RbIO₃ It is a salt composed of rubidium and iodate ions
科学研究应用
Rubidium iodate has several applications in scientific research:
Chemistry: It is used in the study of crystal structures and phase transitions.
Biology: Rubidium ions are used as tracers in biological studies to understand ion transport mechanisms.
Medicine: While not directly used in medicine, rubidium compounds are studied for their potential therapeutic effects.
Industry: Rubidium iodate can be used in the manufacturing of specialty glasses and ceramics.
准备方法
Synthetic Routes and Reaction Conditions: Rubidium iodate can be synthesized through a reaction between rubidium chloride and iodic acid. The process involves mixing a solution of rubidium chloride in water with a solution of iodic acid, resulting in the formation of rubidium iodate precipitate. The reaction can be represented as: [ \text{RbCl} + \text{HIO}_3 \rightarrow \text{RbIO}_3 + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for rubidium iodate are not extensively documented, the synthesis typically involves standard laboratory procedures scaled up for industrial use. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Rubidium iodate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Rubidium iodate can participate in redox reactions where the iodate ion acts as an oxidizing agent.
Substitution Reactions: It can react with other halides to form different rubidium halides.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like sodium thiosulfate.
Substitution: Reactions with halide salts such as sodium chloride or potassium bromide.
Major Products:
Oxidation-Reduction: The major products include rubidium salts and reduced forms of iodine.
Substitution: The products are typically other rubidium halides and corresponding acids.
作用机制
The mechanism of action of rubidium iodate primarily involves its role as an oxidizing agent. The iodate ion can accept electrons from other substances, leading to oxidation reactions. This property is utilized in various chemical processes where controlled oxidation is required.
相似化合物的比较
Rubidium Iodide (RbI): Unlike rubidium iodate, rubidium iodide is a simple salt with different chemical properties and applications.
Potassium Iodate (KIO₃): Potassium iodate is similar in structure but differs in the cation, leading to variations in reactivity and applications.
Cesium Iodate (CsIO₃): Cesium iodate shares similar properties but has a different ionic radius, affecting its crystal structure and reactivity.
Uniqueness: Rubidium iodate is unique due to the specific properties imparted by the rubidium ion, such as its ionic radius and reactivity. These properties make it suitable for specialized applications in scientific research and industry.
属性
IUPAC Name |
rubidium(1+);iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOUAZZDKTZOPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbIO3, IO3Rb | |
| Record name | rubidium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7782-68-5 (Parent) | |
| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20928631 | |
| Record name | Rubidium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.370 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-76-9 | |
| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of rubidium iodate and its significance for nonlinear optical applications?
A1: Rubidium iodate (RbIO3) can exist in different polymorphs. One form (α-RbIO3) crystallizes in a rhombohedral structure, a distortion of the perovskite structure. [] This distortion results in an asymmetric environment around the iodine atom, with three oxygen atoms closer (I-O 1.807 Å) and three further away (I-O 2.753 Å). [] Another polymorph, β-RbIO3(HIO3)2, exhibits a noncentrosymmetric structure, a crucial requirement for second-order nonlinear optical (NLO) materials. [] This structure comprises IO3- anions and neutral HIO3 molecules interconnected by Rb+ cations. [] The noncentrosymmetric arrangement in β-RbIO3(HIO3)2 enables second harmonic generation (SHG), demonstrated by its SHG response being ~1.5 times that of KH2PO4, a benchmark NLO material. []
Q2: What are the key material properties of β-RbIO3(HIO3)2 that make it promising for laser applications?
A2: β-RbIO3(HIO3)2 demonstrates several properties desirable for laser applications. Its short-wavelength absorption edge onset at 305 nm, determined by UV-vis-NIR spectroscopy, indicates transparency in the visible and near-infrared regions, crucial for optical applications. [] Furthermore, β-RbIO3(HIO3)2 exhibits a laser-induced damage threshold of 18.26 J/cm2 (1064 nm, 10 ns pulse duration), highlighting its ability to withstand high-power laser irradiation. [] These optical properties, coupled with its type I phase-matchability, make β-RbIO3(HIO3)2 a promising candidate for NLO applications, including frequency conversion and optical switching. []
Q3: How does the synthesis of different rubidium iodate compounds influence their structure and properties?
A3: The synthesis conditions significantly impact the final structure and properties of rubidium iodate compounds. For instance, hydrothermal reactions, utilizing water as a solvent under high pressure and temperature, have enabled the synthesis of both β-RbIO3(HIO3)2 and Rb3(IO3)3(I2O5)(HIO3)4(H2O). [] Interestingly, while β-RbIO3(HIO3)2 crystallizes in a noncentrosymmetric structure suitable for NLO applications, Rb3(IO3)3(I2O5)(HIO3)4(H2O) exhibits a centrosymmetric structure. [] This difference highlights the sensitivity of the final product's structure and properties to the specific synthetic route and conditions employed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
